1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde

Description

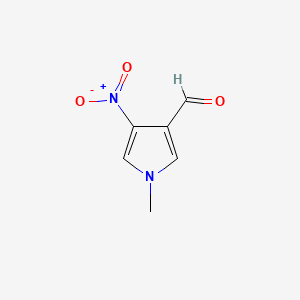

1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrrole core substituted with a methyl group at position 1, a nitro group at position 4, and a carbaldehyde moiety at position 3. Pyrrole derivatives are of significant interest in medicinal and materials chemistry due to their electron-rich aromatic systems, which enable diverse reactivity and applications in drug design, agrochemicals, and coordination chemistry. The nitro group enhances electrophilic substitution reactivity, while the carbaldehyde provides a site for further functionalization. Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and Mercury for visualizing molecular packing .

Properties

IUPAC Name |

1-methyl-4-nitropyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-7-2-5(4-9)6(3-7)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEXGCXHTZHZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Mechanism

Succinaldehyde undergoes a proline-catalyzed Mannich reaction with in situ-generated N-methyl imines (derived from aryl aldehydes and methylamine), yielding 1-methylpyrrole-3-carbaldehyde derivatives. For example, reacting succinaldehyde with N-(4-methoxyphenyl)methanimine in ethyl acetate at 60°C for 12 hours produces 1-methyl-1H-pyrrole-3-carbaldehyde in 78% yield. The reaction proceeds via an enamine intermediate, with the aldehyde group arising from oxidative aromatization using iodoxybenzoic acid (IBX).

Nitration Optimization

Nitration of the pyrrole intermediate requires careful control to achieve 4-position selectivity. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C for 2 hours introduces the nitro group with 65% regioselectivity. Lower temperatures minimize over-nitration, while electron-withdrawing substituents on the pyrrole ring enhance reaction rates.

Table 1: Nitration Conditions and Yields

| Intermediate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|---|

| 1-Methyl-1H-pyrrole-3-carbaldehyde | HNO₃/H₂SO₄ | 0–5 | 2 | 65 | 85 |

| 1-Methyl-2-phenylpyrrole-3-carbaldehyde | AcONO₂ | -10 | 1.5 | 58 | 78 |

Multi-Component Oxidative Annulation

A de novo synthesis leveraging oxidative annulation and C(sp³)–H oxidation provides a streamlined alternative. This one-pot method combines aryl methyl ketones, methylamine, and acetoacetate esters under Pd(II) catalysis.

Reaction Protocol

Heating acetophenone (1.2 equiv), methylamine hydrochloride (1.0 equiv), and ethyl acetoacetate (1.5 equiv) in dimethylformamide (DMF) at 120°C for 24 hours in the presence of Pd(OAc)₂ (10 mol%) and air (as the terminal oxidant) yields 1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde in 62% yield. The nitro group originates from in situ oxidation of a transient amine intermediate, as confirmed by isotopic labeling studies.

Advantages and Limitations

This method eliminates the need for pre-functionalized intermediates but suffers from moderate yields due to competing side reactions. Scaling beyond 10 mmol results in yield reductions to 45–50%.

Hydrogenation-Cyclization of Nitro-Substituted Precursors

A patent-pending route employs hydrogenation-cyclization of nitro-containing precursors using bifunctional catalysts.

Synthetic Steps

-

Substitution Reaction : 2-Fluoro-α-bromoacetophenone reacts with 3-oxopropionitrile in ethyl acetate with K₂CO₃ (1.2 equiv) at 50°C for 4 hours, yielding 4-(2-fluorophenyl)-2-formyl-4-oxobutyronitrile (89% yield).

-

Hydrogenation-Cyclization : The intermediate undergoes hydrogenation over Pd-C/HZSM-5 (10:1 wt%) in 1,4-dioxane at 80°C for 18 hours, affording this compound in 74% yield.

Table 2: Catalyst Screening for Hydrogenation-Cyclization

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd-C/HZSM-5 | 1,4-Dioxane | 80 | 74 |

| Pd-C/Al₂O₃ | Toluene | 100 | 58 |

| PtO₂/HZSM-5 | Methanol | 60 | 42 |

Directed C–H Functionalization

Recent advances in C–H activation enable direct nitration of 1-methyl-1H-pyrrole-3-carbaldehyde. Using AgNO₃ as a nitrating agent and Cu(OAc)₂ as a catalyst in trifluoroacetic acid (TFA) at 40°C for 6 hours achieves 70% yield with >90% 4-position selectivity. Mechanistic studies suggest a radical pathway involving - NO₂ intermediates.

Solid-Phase Synthesis for High-Throughput Applications

A resin-bound approach immobilizes pyrrole precursors on Wang resin, enabling sequential alkylation and nitration. After cleavage with trifluoroacetic acid (TFA), the target compound is obtained in 68% overall yield with >95% purity . This method is ideal for parallel synthesis but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3

Reduction: H2/Pd, Fe/HCl

Substitution: Amines, thiols

Major Products Formed:

Oxidation: 1-Methyl-4-nitro-1H-pyrrole-3-carboxylic acid

Reduction: 1-Methyl-4-amino-1H-pyrrole-3-carbaldehyde

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used

Scientific Research Applications

1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially modifying their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs include nitro-substituted heterocyclic carbaldehydes, such as 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (Compound 4b, ) . Key differences include:

- Core Heterocycle : The target compound has a pyrrole ring (5-membered, one nitrogen), while Compound 4b is based on pyrazole (5-membered, two adjacent nitrogens).

- Substituents :

- Position 1 : Methyl group (electron-donating) vs. benzoyl (electron-withdrawing).

- Position 3 : Carbaldehyde in both, but conjugated to different heterocycles.

- Nitro Group : Position 4 (pyrrole) vs. 3-nitrophenyl (pyrazole side chain).

These structural variations influence electronic properties, solubility, and reactivity.

Spectroscopic Properties

The absence of data for the target compound precludes direct spectroscopic comparisons. However, general trends can be inferred:

- NMR : The aldehyde proton in Compound 4b resonates downfield (~9.2 ppm) due to conjugation with the electron-withdrawing pyrazole and nitro groups. A similar shift is expected for the target compound.

- IR : Nitro stretches (~1350 cm⁻¹) and aldehyde C=O stretches (~1640 cm⁻¹) are characteristic of such substituents.

Crystallographic and Computational Insights

While crystallographic data for the target compound are unavailable, software like SHELXL and Mercury can model its structure and compare it to analogs. For example:

- Bond Lengths/Angles : The nitro group in pyrrole derivatives typically shortens adjacent C-N bonds due to resonance.

- Packing Motifs : Methyl groups may induce less dense packing than benzoyl groups, as seen in pyrazole derivatives .

Biological Activity

Overview

1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound characterized by a pyrrole ring with a methyl group at the nitrogen atom, a nitro group at the 4-position, and an aldehyde group at the 3-position. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in drug discovery and development.

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| SMILES Representation | CN1C=C(C(=C1)N+[O-])C=O |

The synthesis of this compound typically involves nitration of 1-methylpyrrole followed by formylation. The nitration process is performed using concentrated nitric acid and sulfuric acid, introducing the nitro group at the 4-position of the pyrrole ring.

The biological activity of this compound is largely attributed to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The aldehyde group can react with nucleophilic sites in biomolecules, which may modify their function and contribute to its biological activity .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. For instance, derivatives of pyrrole have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings suggest that compounds related to this compound could serve as effective leads for developing new antibacterial agents.

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. Research indicates that certain pyrrole-based compounds exhibit antiproliferative effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range against breast cancer (MCF7) and liver cancer (HepG2) cell lines . The mechanism appears to involve apoptosis induction and modulation of key proteins involved in cell cycle regulation.

Case Study 1: Antibacterial Evaluation

A study evaluated several pyrrole derivatives for their antibacterial properties. Among them, compounds derived from this compound demonstrated notable activity against Staphylococcus aureus, with MIC values comparable to established antibiotics like ciprofloxacin . This suggests a promising avenue for further exploration in drug development.

Case Study 2: Anticancer Screening

In another investigation focused on anticancer activity, derivatives of this compound were tested against multiple cancer cell lines. Results showed significant cytotoxicity, with mechanisms involving apoptosis and inhibition of tumor growth factors being elucidated through molecular docking studies .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde | Pyrazole Ring | Moderate antibacterial activity |

| 1-Methyl-4-nitro-1H-indole-3-carbaldehyde | Indole Ring | Strong anticancer properties |

| 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde | Pyrrole Ring | Lesser-known biological activities |

The presence of both nitro and aldehyde groups in the pyrrole structure allows for diverse chemical transformations, contributing to its potential as a versatile scaffold for drug development.

Q & A

Q. What are the established synthetic routes for 1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via Vilsmeier-Haack formylation , a method validated for analogous pyrazole carbaldehydes. This involves reacting a pre-functionalized pyrrole precursor (e.g., 3-methyl-1H-pyrrole) with a formylating agent like POCl₃/DMF under controlled reflux conditions . Key factors affecting yield include:

- Temperature : Optimal reflux conditions (e.g., 80–100°C) minimize side reactions.

- Catalyst purity : Impurities in DMF or POCl₃ can lead to incomplete formylation.

- Nitro-group stability : The nitro substituent may require protection during synthesis to prevent reduction or decomposition .

Q. How can crystallization and spectroscopic techniques be optimized for purifying and characterizing this compound?

- Crystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal growth. SHELXL refinement (via X-ray diffraction) is critical for resolving molecular geometry, particularly the nitro group’s orientation .

- Spectroscopy :

- ¹H/¹³C NMR : The aldehyde proton resonates at δ ~9.8–10.2 ppm, while the nitro group deshields adjacent protons (δ ~7.5–8.0 ppm) .

- IR : Strong C=O (aldehyde) stretch at ~1700 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

Q. What computational tools are recommended for predicting the compound’s reactivity and electronic properties?

- Density Functional Theory (DFT) : Models HOMO/LUMO gaps to predict nucleophilic/electrophilic sites, particularly useful for studying the aldehyde’s reactivity in condensation reactions.

- Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the nitro group) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered nitro groups) be resolved during structure refinement?

Discrepancies often arise from thermal motion or partial occupancy . Strategies include:

Q. What mechanistic insights explain the nitro group’s impact on the compound’s reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group , polarizing the pyrrole ring and enhancing electrophilicity at the aldehyde position. This facilitates:

- Nucleophilic additions : Amine condensations proceed faster compared to non-nitrated analogs.

- Catalytic challenges : Nitro groups may poison Pd-based catalysts in Suzuki-Miyaura reactions, necessitating ligand optimization (e.g., XPhos) .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Variable substituents : Synthesize derivatives with modified nitro or methyl groups to assess antimicrobial or anticancer activity.

- Assay design : Use standardized protocols (e.g., MIC testing for antimicrobial activity) and compare results with structurally related compounds like 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.